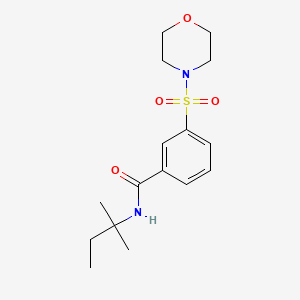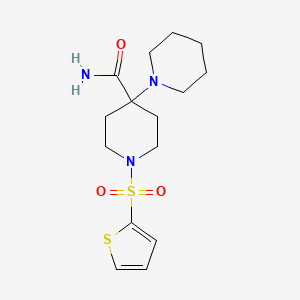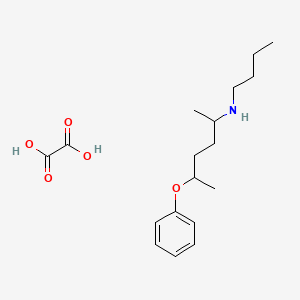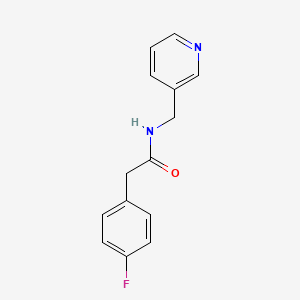
2-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)-4-quinolinecarboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as DCQ or DQ-11 and has been found to possess various biochemical and physiological effects.
作用机制
The mechanism of action of DCQ involves the inhibition of various enzymes and proteins that are involved in cancer cell growth and proliferation. DCQ has been found to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and repair. DCQ also inhibits the activity of NF-κB, which is a protein that is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
DCQ has been found to possess various biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death that is essential for the removal of damaged or abnormal cells. DCQ has also been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
实验室实验的优点和局限性
DCQ has several advantages as a research tool. It is a potent and selective inhibitor of various enzymes and proteins, making it an ideal candidate for studying their functions. DCQ is also relatively easy to synthesize and can be obtained in large quantities. However, DCQ has some limitations as a research tool. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. DCQ is also known to be cytotoxic at high concentrations, which can limit its use in cell culture experiments.
未来方向
There are several future directions for the study of DCQ. One potential application is in the development of new anti-cancer drugs. DCQ has been shown to have a synergistic effect when used in combination with other anti-cancer drugs, suggesting that it could be used as a component of combination therapy. Another potential application is in the study of the role of topoisomerase II in DNA replication and repair. DCQ has been found to be a potent inhibitor of this enzyme, making it an ideal research tool for studying its function. Finally, DCQ could be used in the development of new anti-inflammatory drugs. DCQ has been found to inhibit the activity of NF-κB, which is a protein that is involved in the regulation of inflammation and immune response.
合成方法
DCQ can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorobenzonitrile with 2-methoxyaniline followed by the cyclization of the resulting intermediate with 8-hydroxyquinoline-2-carboxylic acid. The final product is obtained through purification and isolation steps.
科学研究应用
DCQ has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-cancer, anti-inflammatory, and anti-microbial properties. DCQ has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer. It has also been found to have a synergistic effect when used in combination with other anti-cancer drugs.
属性
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O2/c1-29-22-9-5-4-8-20(22)27-23(28)17-13-21(16-11-10-14(24)12-18(16)25)26-19-7-3-2-6-15(17)19/h2-13H,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOOGPKMBQRZTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)quinoline-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-furoyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B4988190.png)
![6-(3-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4988197.png)




![4-butyl-6-chloro-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4988243.png)
![N~2~-[(3,4-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-3-pyridinylglycinamide](/img/structure/B4988246.png)

![N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide](/img/structure/B4988254.png)

![N~1~-(3,4-difluorophenyl)-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4988284.png)
![5-[(4-methylphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B4988293.png)
![2-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B4988297.png)